Receptor Binding: The molecule might interact with specific receptors in the body, such as G protein-coupled receptors (GPCRs), which are common targets for many drugs. [, , , , , , , , , , ]
Enzyme Inhibition: It could inhibit the activity of specific enzymes involved in various biological pathways. [, ]
Compound Description: D2AAK4 is a multi-target ligand exhibiting interactions with aminergic G protein-coupled receptors (GPCRs) . Identified through structure-based virtual screening, D2AAK4 demonstrates an atypical antipsychotic profile with low affinity for off-target interactions . In vivo studies show that it can reduce amphetamine-induced hyperactivity, enhance memory consolidation in passive avoidance tests, and exhibit anxiogenic effects in elevated plus maze tests .
Compound Description: ML380 is a highly potent positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5) . Identified through a high-throughput screen and subsequent optimization, ML380 demonstrates potent activity at human and rat M5 receptors with some CNS penetration .
Compound Description: HJZ-12 functions as an α1D/1A antagonist, demonstrating high subtype selectivity for α1D- and α1A- adrenergic receptors over α1B-AR . In vivo studies using a rat model of benign prostatic hyperplasia (BPH) showed HJZ-12 effectively prevented disease progression by reducing prostate weight, inducing apoptosis, and shrinking prostate volume, outperforming the known α1D/1A antagonist naftopidil . Further investigations revealed that HJZ-12’s effects on cell viability and apoptosis are independent of its α1-adrenergic receptor antagonism .
Compound Description: AP163 acts as a trace amine-associated receptor 1 (TAAR1) agonist . It was discovered through the synthesis and evaluation of analogs based on a 4-(2-aminoethyl)piperidine core . In vivo studies using a dopamine transporter knockout (DAT-KO) rat model demonstrated that AP163 effectively reduced dopamine-dependent hyperlocomotion in a dose-dependent manner . This finding suggests potential therapeutic applications for AP163 in disorders characterized by increased dopaminergic activity, such as schizophrenia .
Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor, designed as a structurally diverse backup to the previously discovered GlyT1 inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) . This compound displays a favorable pharmacokinetic profile and effectively increases cerebrospinal fluid (CSF) glycine concentrations in rats .
Compound Description: These derivatives act as potent inhibitors of T-type Ca2+ channels [, ]. Studies revealed that an isopropyl group at the benzylic position plays a crucial role in their inhibitory activity, with the absolute configuration of this position being opposite to that of mibefradil, a known T-type Ca2+ channel blocker [, ]. Notably, oral administration of compound 17f (N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide) in spontaneously hypertensive rats effectively lowered blood pressure without inducing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers [, ].
N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) and its Derivatives
Compound Description: WAY 100635 is a potent antagonist of 5-HT1A receptors in both the dorsal raphe nucleus (DRN) and the CA1 region of the hippocampus . This antagonism appears competitive in the DRN and partially non-competitive in the hippocampus, potentially due to differences in antagonist-receptor interaction kinetics .
Several derivatives of WAY 100635, designed as precursors for the positron emission tomography (PET) imaging agent [18F]Mefway, are also discussed in the provided papers [, ].
Compound Description: BAK4-51 is a potent and selective dopamine D3 receptor (D3R) antagonist . This compound exhibits high affinity for D3R and displays moderate lipophilicity. Despite its potential as a PET radioligand, the radiolabeled version, [11C]BAK4-51, proved ineffective for imaging brain D3 receptors due to its high affinity for brain efflux transporters .
Compound Description: HTL22562 is a highly potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist . Its structure was elucidated through a 1.6 Å resolution crystal structure in complex with the CGRP receptor . This compound exhibits favorable pharmacological properties, including high potency, selectivity, metabolic stability, solubility, and suitability for various administration routes, making it a promising clinical candidate for acute migraine treatment .
Series of Piperidine-4-carboxamide Derivatives as Sigma-1 Receptor Ligands
Compound Description: This research explored the design, synthesis, and binding affinity of new piperidine-4-carboxamide derivatives for sigma-1 and sigma-2 receptors . The focus was on understanding how substitutions on the amide nitrogen atom influenced the affinity for these receptors . Among these derivatives, the tetrahydroquinoline derivative 2k, featuring a 4-chlorobenzyl moiety linked to the piperidine nitrogen atom, demonstrated exceptionally high affinity for the sigma-1 receptor (Ki = 3.7 nM) and excellent selectivity over the sigma-2 receptor (Ki sigma-2/Ki sigma-1 selectivity ratio = 351) .
Compound Description: This series of compounds was investigated for their activity as dopamine D2 and D3 receptor ligands [, ]. Taking the partial agonist BP 897 as a lead structure, researchers introduced variations in the spacer and aryl moieties, leading to N-alkylated 1-(2-methoxyphenyl)piperazines with enhanced affinity and selectivity [, ]. A key finding was that an extended and more linear conformation in the aliphatic or aryl spacers favored selectivity for the dopamine D3 receptor [, ]. Among the synthesized compounds, ST 280 ((E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide) demonstrated a particularly promising pharmacological profile with high affinity for the D3 receptor (Ki (hD3) = 0.5 nM), good selectivity over the D2 receptor (Ki (hD2L) = 76.4 nM, selectivity ratio of 153), and potential as a novel radioligand for D3 receptor studies [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.